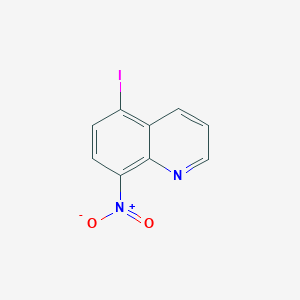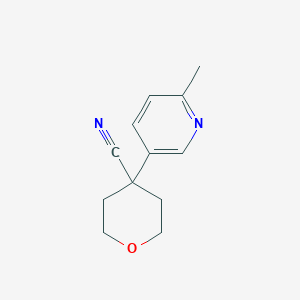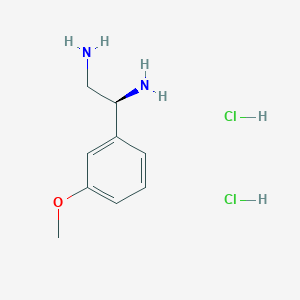![molecular formula C21H17NO6 B13032793 (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate is a complex organic compound with a unique structure that includes a benzoyloxy group, a cyano group, and a methyl group attached to an oxolan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolan Ring: The oxolan ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Benzoyloxy Group: This step involves the esterification of the oxolan ring with benzoyl chloride in the presence of a base such as pyridine.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a cyanide source like sodium cyanide.
Methylation: The methyl group is typically added via a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Propriétés
Formule moléculaire |
C21H17NO6 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
[(2R,3S,4R)-3-benzoyloxy-4-cyano-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H17NO6/c1-21(13-22)17(28-19(24)15-10-6-3-7-11-15)16(27-20(21)25)12-26-18(23)14-8-4-2-5-9-14/h2-11,16-17H,12H2,1H3/t16-,17-,21-/m1/s1 |
Clé InChI |
XTRWWLBHMYBZKJ-CBGDNZLLSA-N |
SMILES isomérique |
C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N |
SMILES canonique |
CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methylbenzo[e][1,2,4]triazine-3-carboxylicacid](/img/structure/B13032713.png)





![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)

![3-([1,1'-Biphenyl]-4-yl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032740.png)


![Ethyl 2-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)acetate](/img/structure/B13032746.png)

![methyl 2-hydroxy-11H-benzo[a]carbazole-3-carboxylate](/img/structure/B13032760.png)
